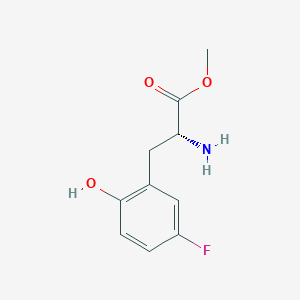
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a methoxycarbonyl group and an amino group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane-1,2-dicarboxylic acid.
Protection of Carboxyl Groups: One of the carboxyl groups is protected using a methoxycarbonyl group.
Amination: The protected intermediate undergoes amination to introduce the amino group.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: A precursor in the synthesis of (1S,2S)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
(1R,2R)-2-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid: The enantiomer of the target compound.
Cyclopentane-1-carboxylic acid: A simpler analog with fewer functional groups.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the presence of both methoxycarbonyl and amino groups. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO4 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(1S,2S)-2-(methoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-6-4-2-3-5(6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
RYNSHRQTINMACX-WDSKDSINSA-N |
Isomerische SMILES |
COC(=O)N[C@H]1CCC[C@@H]1C(=O)O |
Kanonische SMILES |
COC(=O)NC1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13052067.png)




![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)

![Ethyl 6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13052104.png)


